Iofetamine mechanism of action in cerebral perfusion imaging
Iofetamine mechanism of action in cerebral perfusion imaging
An In-depth Technical Guide on the Core Mechanism of Action of Iofetamine (B1204570) (¹²³I) in Cerebral Perfusion Imaging
Introduction
Iofetamine (¹²³I), also known as N-isopropyl-p-iodoamphetamine (IMP), is a radiopharmaceutical agent employed in nuclear medicine for cerebral perfusion imaging using Single Photon Emission Computed Tomography (SPECT).[1][2] As an analogue of amphetamine, its unique physicochemical properties allow it to serve as a tracer for evaluating regional cerebral blood flow (rCBF).[1][3] This capability is crucial for the diagnosis and assessment of various neurological disorders, including non-lacunar stroke, complex partial seizures, and for the early diagnosis of Alzheimer's disease.[1][4] This document provides a detailed technical overview of the mechanism of action of Iofetamine, its pharmacokinetics, and the experimental methodologies used to elucidate its function for an audience of researchers, scientists, and professionals in drug development.
Core Mechanism of Action
The utility of Iofetamine (¹²³I) as a cerebral perfusion imaging agent is predicated on a multi-step mechanism involving its transit from the bloodstream into the brain parenchyma and its subsequent retention. This process can be broken down into three key phases: blood-brain barrier penetration, initial brain uptake proportional to blood flow, and intracellular retention.
Blood-Brain Barrier (BBB) Penetration
Iofetamine is a lipophilic, low molecular weight molecule, properties that are essential for its ability to passively diffuse across the lipid-rich blood-brain barrier.[1][2][5] Unlike non-diffusible tracers that are restricted from entering the normal brain, Iofetamine's high lipophilicity facilitates its efficient transit from the capillaries into the brain tissue.[6][7] This initial extraction from the blood is highly efficient, approaching 100% in a single pass through the cerebral circulation.[8]
Initial Uptake and Distribution
Following its entry into the brain, the initial distribution of Iofetamine is directly proportional to regional cerebral blood flow (rCBF).[9] Regions with higher metabolic activity receive greater blood flow and, consequently, a higher initial concentration of the tracer. This principle allows SPECT imaging with Iofetamine to generate a map that reflects the perfusion status of different brain regions.[2] Brain uptake of Iofetamine peaks at approximately 30 minutes post-injection and remains relatively stable for the next 30 minutes, providing a suitable window for imaging.[10]
Retention Mechanism
For effective imaging, a tracer must not only enter the brain in proportion to blood flow but also be retained long enough for SPECT data acquisition.[7] The retention of Iofetamine is not fully elucidated but is believed to be multifactorial, involving two primary mechanisms:
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pH Shift Mechanism (Metabolic Trapping): Iofetamine is an amine that is lipophilic and uncharged at the physiological pH of blood (~7.4), allowing it to cross cell membranes. The intracellular environment of brain cells is slightly more acidic (pH ~7.0). In this lower pH environment, the amine group of Iofetamine becomes protonated, acquiring a positive charge. This charged, more polar form is less able to diffuse back across the cell membrane, effectively trapping it inside the cell.[6][11] This is a form of "metabolic entrapment" that contributes significantly to its retention.[6]
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Non-specific Binding: As an amphetamine analog, Iofetamine has an affinity for various amine-binding sites within the brain.[1][8][10] It has been shown to interact with serotonin (B10506) and norepinephrine (B1679862) reuptake mechanisms.[1][3][8] This binding to non-specific, high-capacity sites contributes to its retention in brain tissue, particularly on delayed imaging.[12]
Metabolism and Clearance
Iofetamine is metabolized systemically, primarily in the liver.[13] The metabolic process begins with dealkylation of the N-isopropyl group to form the primary amine, p-iodoamphetamine (PIA).[13] This is followed by deamination to p-iodophenylacetone, which is then degraded to p-iodobenzoic acid. The final metabolite, p-iodohippuric acid, is formed by conjugation with glycine (B1666218) and is excreted via the kidneys.[13] The washout of the tracer from the brain is relatively slow, with a reported half-time of approximately 318 seconds in rats, allowing for a stable imaging window.[8]
Quantitative Data Summary
The pharmacokinetic properties of Iofetamine have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Properties of Iofetamine (¹²³I)
| Parameter | Value | Species | Reference |
| First-Pass Brain Extraction | ~100% | Rat | [8] |
| Peak Brain Uptake | 30 minutes post-injection | Human | [10] |
| Brain Washout Half-Time | ~318 seconds | Rat | [8] |
| Protein Binding | <10% | - | [1] |
Table 2: Kinetic Rate Constants in Normal Human Brain
| Brain Region | Influx Rate (K1) (ml/g/min) | Back-diffusion Rate (k2) (min⁻¹) | Partition Coefficient (K1/k2) (ml/g) | Reference |
| Cerebral Cortex | 0.43 | 0.014 | 32.4 | [14] |
| Basal Ganglia | 0.43 | 0.013 | 35.3 | [14] |
| White Matter | 0.28 | 0.012 | 24.7 | [14] |
| Cerebellar Hemisphere | 0.48 | 0.016 | 30.4 | [14] |
Table 3: Diagnostic Ratios in Alzheimer's Disease
| Ratio | Threshold for Abnormality | Diagnostic Correctness | Reference |
| Parietal / Cerebellar Activity | < 0.60 | 9/10 patients, all controls | [15] |
| Parietal / Mean Cortical Activity | < 0.90 | 8/10 patients, all controls | [15] |
Experimental Protocols
The understanding of Iofetamine's mechanism of action is derived from a variety of experimental studies. Detailed methodologies for key experiments are outlined below.
Protocol for In Vivo Brain Uptake and Washout in Rats
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Objective: To determine the first-pass extraction efficiency and washout kinetics of Iofetamine in the brain.
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Animal Model: Sprague-Dawley rats.
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Procedure:
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The rats are anesthetized.
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A bolus of ¹²³I-Iofetamine is injected into the common carotid artery.
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Serial measurements of the Brain Uptake Index (BUI) are performed at various time points post-injection. The BUI is calculated relative to a freely diffusible reference tracer.
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The animal is sacrificed at the end of the experiment, and the brain is removed for analysis of radioactivity distribution.
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Data Analysis: The initial BUI value reflects the first-pass extraction efficiency. The subsequent decline in brain radioactivity over time is used to calculate the washout half-time.[8]
Protocol for In Vitro Synaptosome Binding Assay
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Objective: To investigate the interaction of Iofetamine with neurotransmitter systems.
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Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat brain cortical tissue.
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Procedure:
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Synaptosomes are incubated with radiolabeled neurotransmitters (e.g., ³H-norepinephrine, ³H-serotonin).
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Varying concentrations of Iofetamine (or its isomers) are added to the incubation mixture.
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The reaction is stopped, and the amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured.
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To measure neurotransmitter release, synaptosomes are pre-loaded with a radiolabeled neurotransmitter, and the amount of radioactivity released into the medium after exposure to Iofetamine is quantified.
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Data Analysis: The ability of Iofetamine to inhibit uptake or stimulate the release of specific neurotransmitters is determined by comparing the results to control conditions.[8]
Protocol for Human SPECT Cerebral Perfusion Imaging
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Objective: To qualitatively and quantitatively assess regional cerebral blood flow in human subjects.
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Patient Preparation: Patients are typically instructed to rest in a quiet, dimly lit room to establish a baseline state of cerebral activity.
-
Procedure:
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An intravenous line is established.
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A dose of 3-5 mCi of Iofetamine (¹²³I) is administered intravenously.
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SPECT imaging is initiated, typically 20-30 minutes after injection.[10][16] Data is acquired using a rotating gamma camera over 360 degrees.
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Image reconstruction is performed to generate transverse, coronal, and sagittal slices of the brain.[17]
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Data Analysis:
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Qualitative: The reconstructed images are visually inspected for areas of decreased or absent tracer uptake, which indicate reduced perfusion.
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Semi-quantitative: Regions of Interest (ROIs) are drawn over various brain structures (e.g., parietal cortex, cerebellum).[15][18] The average counts within these ROIs are determined, and ratios of activity between different regions are calculated (e.g., parietal-to-cerebellar ratio).[15][19] These ratios are then compared to those of healthy control subjects to identify abnormalities.[15]
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Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of Iofetamine uptake and retention in the brain.
Caption: Clinical workflow for cerebral perfusion SPECT using Iofetamine.
Caption: Key factors influencing Iofetamine's brain kinetics.
References
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